molecular formula C15H14FNO2 B5697917 2-(2-fluorophenoxy)-N-(4-methylphenyl)acetamide

2-(2-fluorophenoxy)-N-(4-methylphenyl)acetamide

Katalognummer B5697917
Molekulargewicht: 259.27 g/mol
InChI-Schlüssel: JZJCYLICCAKFDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-fluorophenoxy)-N-(4-methylphenyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly known as FMA-1 and has been widely studied for its potential use in scientific research.

Wissenschaftliche Forschungsanwendungen

FMA-1 has been studied for its potential use in scientific research as a selective antagonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system and is involved in the regulation of appetite, mood, and pain sensation. FMA-1 has been shown to selectively block the CB1 receptor without affecting other receptors, making it a valuable tool for studying the role of the CB1 receptor in various physiological processes.

Wirkmechanismus

FMA-1 acts as a competitive antagonist of the CB1 receptor, binding to the receptor and preventing the binding of endogenous ligands such as anandamide and 2-arachidonoylglycerol. By blocking the CB1 receptor, FMA-1 reduces the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that FMA-1 can reduce food intake and body weight in rats, indicating its potential use in the treatment of obesity. FMA-1 has also been shown to reduce anxiety-like behavior and improve cognitive function in mice. Additionally, FMA-1 has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine, suggesting its potential use in the treatment of drug addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of FMA-1 is its selectivity for the CB1 receptor, which allows for the specific study of the role of the CB1 receptor in various physiological processes. However, FMA-1 has a relatively short half-life in vivo, which may limit its use in long-term studies. Additionally, FMA-1 has poor solubility in aqueous solutions, which may require the use of organic solvents in experiments.

Zukünftige Richtungen

There are several potential future directions for the study of FMA-1. One area of research could focus on the use of FMA-1 in the treatment of obesity and other metabolic disorders. Another area of research could focus on the use of FMA-1 in the treatment of drug addiction. Additionally, further studies could investigate the potential use of FMA-1 in the treatment of anxiety and cognitive disorders. Finally, the development of more potent and selective CB1 receptor antagonists could lead to the discovery of new therapeutic agents for a variety of conditions.
In conclusion, FMA-1 is a valuable tool for studying the role of the CB1 receptor in various physiological processes. Its selectivity for the CB1 receptor and its ability to reduce the activity of the endocannabinoid system make it a promising candidate for the treatment of obesity, drug addiction, and other conditions. Further research is needed to fully understand the potential applications of FMA-1 in scientific research and clinical medicine.

Synthesemethoden

The synthesis of FMA-1 involves the reaction of 2-fluoroanisole and 4-methylphenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction produces FMA-1 as a white solid with a yield of approximately 70%.

Eigenschaften

IUPAC Name

2-(2-fluorophenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-11-6-8-12(9-7-11)17-15(18)10-19-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJCYLICCAKFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(4-methylphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.